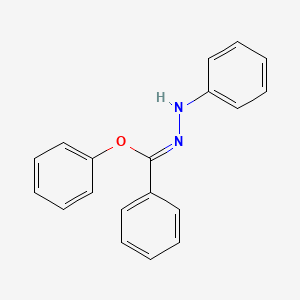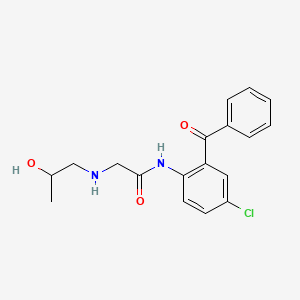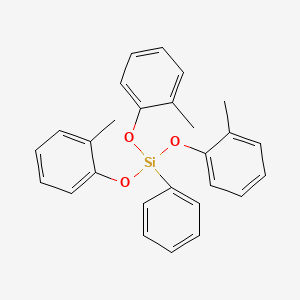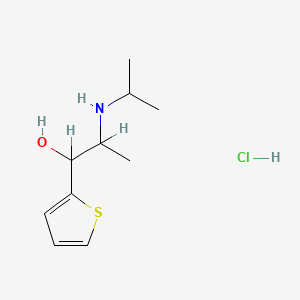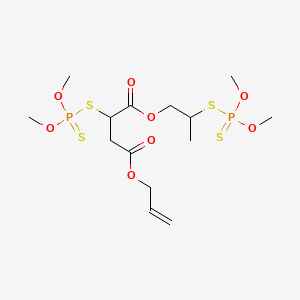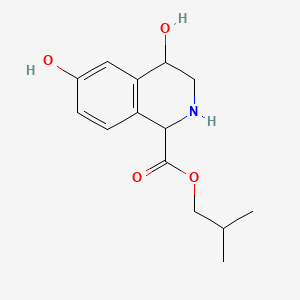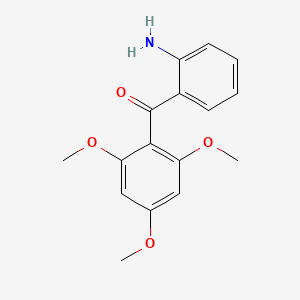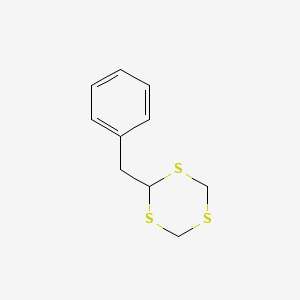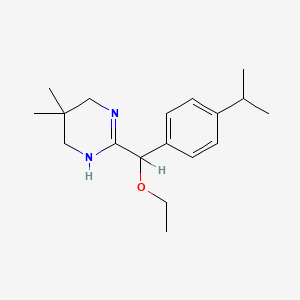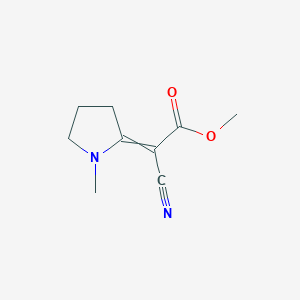![molecular formula C19H9NO3S B14688334 5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione CAS No. 25118-87-0](/img/structure/B14688334.png)
5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes furan, naphthalene, and benzothiazine moieties, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule . Another method involves the use of multicomponent reactions involving aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst, such as SiO2.HClO4, in ethanol as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the use of scalable photochemical and multicomponent reactions could be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroxy or amino derivatives.
Scientific Research Applications
5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for materials science research, particularly in the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism by which 5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The pathways involved can include inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphtho[1,2-b]benzofuran derivatives and naphtho[1,2-e][1,3]oxazine derivatives . These compounds share structural similarities but differ in their specific ring systems and functional groups.
Uniqueness
What sets 5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione apart is its unique fused ring system that combines multiple heterocyclic moieties
Properties
CAS No. |
25118-87-0 |
|---|---|
Molecular Formula |
C19H9NO3S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
19-oxa-14-thia-13-azahexacyclo[14.5.1.02,15.03,12.06,11.017,21]docosa-1,3(12),4,6,8,10,15,17(21)-octaene-18,20-dione |
InChI |
InChI=1S/C19H9NO3S/c21-18-14-11-7-12(15(14)19(22)23-18)17-13(11)10-6-5-8-3-1-2-4-9(8)16(10)20-24-17/h1-6,20H,7H2 |
InChI Key |
CRMMVDVXXKFQCD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C3C4=C(C5=CC=CC=C5C=C4)NSC3=C1C6=C2C(=O)OC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


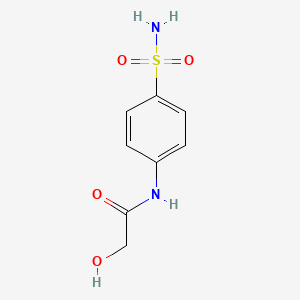
![1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B14688259.png)

